molecular formula C14H20N2O3 B4193712 methyl N-{[(4-methylphenyl)amino]carbonyl}valinate

methyl N-{[(4-methylphenyl)amino]carbonyl}valinate

Cat. No. B4193712
M. Wt: 264.32 g/mol
InChI Key: DTYZYEWBTZSREG-UHFFFAOYSA-N
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Description

Methyl N-{[(4-methylphenyl)amino]carbonyl}valinate, also known as MPAV, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. MPAV is a derivative of valine, an essential amino acid and has a molecular formula of C14H18N2O3.

Mechanism of Action

The mechanism of action of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate is not fully understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to have low toxicity in animal models, indicating its potential as a safe drug candidate.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-{[(4-methylphenyl)amino]carbonyl}valinate in lab experiments is its ease of synthesis. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate can be synthesized using relatively simple reactions, and the product can be purified using column chromatography. Additionally, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. One limitation of using methyl N-{[(4-methylphenyl)amino]carbonyl}valinate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate. One area of interest is the development of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate-based drug delivery systems. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to form self-assembled nanostructures, which could be used to deliver drugs to specific target sites in the body. Another area of interest is the synthesis of new derivatives of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate with improved properties, such as increased solubility or potency. Finally, the use of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate as a building block for the synthesis of new MOFs with unique properties is an area of active research.

Scientific Research Applications

Methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has also been investigated for its potential as a drug delivery system due to its ability to form self-assembled nanostructures. In material science, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

methyl 3-methyl-2-[(4-methylphenyl)carbamoylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)12(13(17)19-4)16-14(18)15-11-7-5-10(3)6-8-11/h5-9,12H,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZYEWBTZSREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{[(4-methylphenyl)amino]carbonyl}valinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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